1-(4-Methoxybenzyl)-2-thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

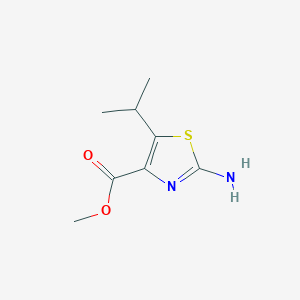

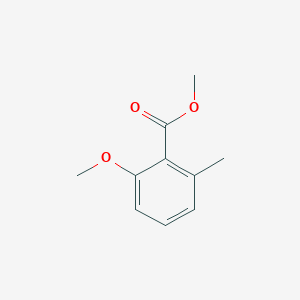

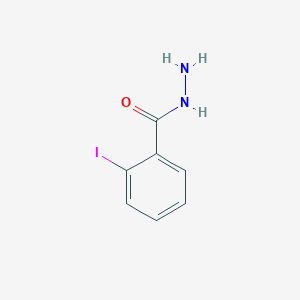

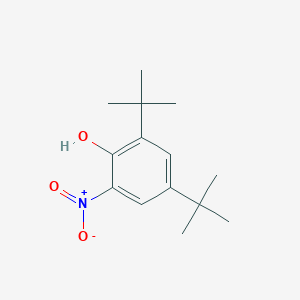

“1-(4-Methoxybenzyl)-2-thiourea” is likely a chemical compound that contains a thiourea group. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The “1-(4-Methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to the thiourea .

Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxybenzyl)-2-thiourea” are not available, similar compounds are often synthesized through reactions involving corresponding amines and isothiocyanates .Aplicaciones Científicas De Investigación

- Organic Synthesis

- Summary of Application: 4-Methoxybenzyl esters are used in organic synthesis . They are often used as protecting groups for carboxylic acids during the synthesis of complex organic architectures .

- Method of Application: The protection of the carboxy group is accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .

- Results or Outcomes: The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .

- Preparation of Phenolic Ether Intermediates

- Summary of Application: Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .

- Method of Application: Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 minutes .

- Results or Outcomes: This method allows for the efficient and rapid preparation of PMB-protected products, which are useful intermediates in organic synthesis .

- Formation of PMB Esters from Carboxylic Acids

- Summary of Application: A similar reagent, 4-methoxybenzyl-1-piperidyl carbonate, has also been reported to be useful in the formation of PMB esters from carboxylic acids . More recently, these applications have been expanded into investigations in organic methodology and bio-organic chemistry .

- Method of Application: The protection of the carboxylate group is accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method was very successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .

- Results or Outcomes: Because of the ability of PMB esters to be formed and cleaved under a variety of conditions, they can be used in a variety of settings . In addition, when the removal of a PMB ester is desired, many orthogonal methods may be employed to induce cleavage .

Propiedades

IUPAC Name |

(4-methoxyphenyl)methylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPZCBGTVXMSPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354225 |

Source

|

| Record name | 1-(4-Methoxybenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-2-thiourea | |

CAS RN |

37412-64-9 |

Source

|

| Record name | 1-(4-Methoxybenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)

![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)